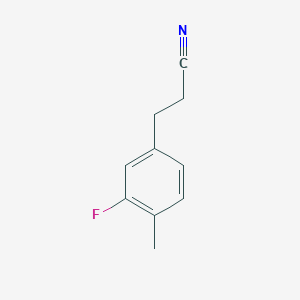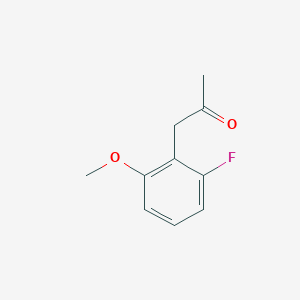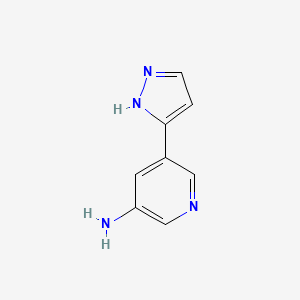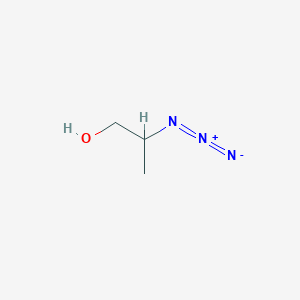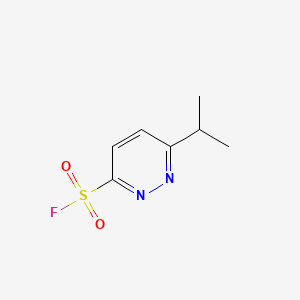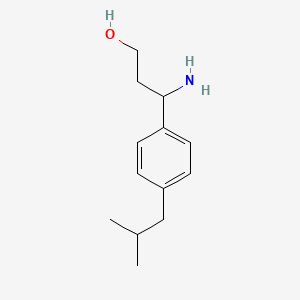![molecular formula C6H9ClF2N2O B13589759 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride](/img/structure/B13589759.png)
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group attached to a pyrrolo[3,4-d][1,2]oxazole ring system, which is further stabilized by a hydrochloride salt. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for synthesis and application in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable pyrrolo[3,4-d][1,2]oxazole precursor. This can be achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to obtain the hydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride can undergo various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the difluoromethyl group can yield difluoromethyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This compound can act as a mechanism-based inhibitor, forming stable complexes with its targets and preventing their normal function . The pathways involved may include key metabolic or signaling pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethyl pyrazole derivatives: These compounds share the difluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
Difluoromethyl-1,3,4-oxadiazoles: These compounds are known for their selective inhibition of enzymes and have applications in medicinal chemistry.
Uniqueness
3-(difluoromethyl)-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazolehydrochloride is unique due to its specific ring structure and the presence of the difluoromethyl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to form stable interactions with biological targets sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C6H9ClF2N2O |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
3-(difluoromethyl)-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole;hydrochloride |
InChI |
InChI=1S/C6H8F2N2O.ClH/c7-6(8)5-3-1-9-2-4(3)11-10-5;/h3-4,6,9H,1-2H2;1H |
InChI-Schlüssel |
ZZYFZVPBIDFQML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CN1)ON=C2C(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


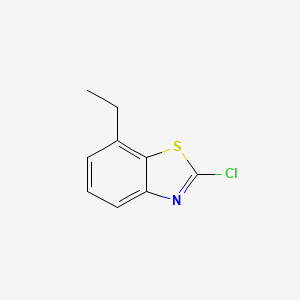

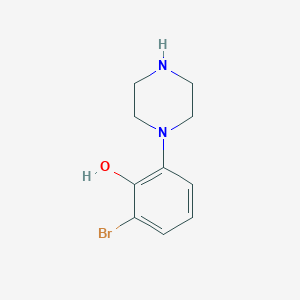
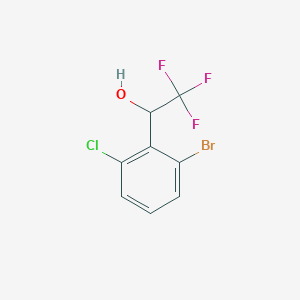
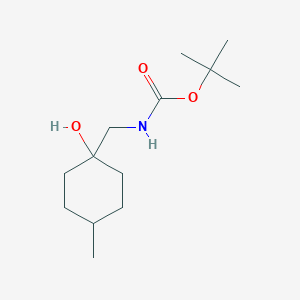

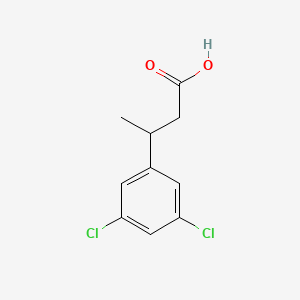
![6-Oxo-5,6-dihydropyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B13589725.png)
